molecular formula C21H16N4O6S B4305317 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE

Cat. No.: B4305317
M. Wt: 452.4 g/mol
InChI Key: SMCVZTQPEVKVOH-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE is a complex organic compound with a unique structure that includes a sulfonyl group, nitro groups, and a pyridylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE typically involves multiple steps, including the introduction of the sulfonyl group, the nitro groups, and the pyridylmethylidene moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the nitro groups or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction could lead to the formation of amines or other reduced products.

Scientific Research Applications

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research may focus on its potential use in drug development, particularly for conditions where its unique structure could provide therapeutic benefits.

    Industry: The compound could be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets and pathways. The sulfonyl and nitro groups, as well as the pyridylmethylidene moiety, may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-METHYLPHENYL)SULFONYL]-2,3-DIHYDRO-4(1H)-QUINOLINONE
  • 1-{[(4-METHYLPHENYL)SULFONYL]OXY}-2(1H)-PYRIDINONE

Uniqueness

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE is unique due to its combination of functional groups and its specific structural configuration

Properties

IUPAC Name

(3Z)-1-(4-methylphenyl)sulfonyl-4,6-dinitro-3-(pyridin-3-ylmethylidene)-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O6S/c1-14-4-6-18(7-5-14)32(30,31)23-13-16(9-15-3-2-8-22-12-15)21-19(23)10-17(24(26)27)11-20(21)25(28)29/h2-12H,13H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCVZTQPEVKVOH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CN=CC=C3)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CN=CC=C3)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 2
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 3
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 4
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 5
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 6
1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(3-PYRIDYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.